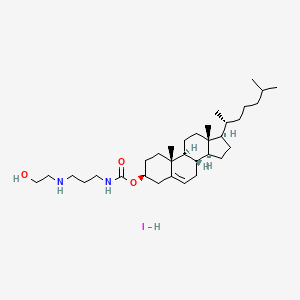
HAPC-Chol
Übersicht
Beschreibung
HAPC-Chol is a cationic cholesterol. HAPC-Chol, as part of a lipoplex with DOPE, has been used for siRNA delivery and gene silencing in MCF-7 cells in a luciferase assay without affecting cell viability. It has also been used to deliver siRNA into mice via intravenous injection, resulting in HAPC-chol accumulation in the lungs.
Wissenschaftliche Forschungsanwendungen
1. Bone Targeting Potential
A key application of HAPC-Chol is in bone targeting. The use of cholesteryl-trisoxyethylene-bisphosphonic acid (CHOL-TOE-BP) as a bone targeting moiety for liposomes shows promise. This derivative demonstrates an exceptional affinity for hydroxyapatite (HAP), which is a main constituent of bone. These targeted liposomes could be significant for the treatment of bone-related diseases, aiming for prolonged local exposure to high concentrations of bioactive compounds. This could enhance therapeutic efficacy while minimizing systemic side effects (Hengst et al., 2007).
2. Plasma Proteomics in Diagnosis and Pathogenesis
HAPC-Chol is influential in plasma proteomics, particularly in the diagnosis and pathogenesis of high altitude polycythemia (HAPC). Studies have identified differential proteins in plasma proteomics using high-performance liquid chromatography-mass spectrometry (HPLC-MS), contributing to understanding the diagnosis and pathogenesis of HAPC (Li & A, 2022).
3. Hydroxyapatite-Chitosan Composite for Adsorptive Removal
Hydroxyapatite/chitosan (HApC) composites, synthesized by precipitation methods, are studied for their efficacy in adsorptive removal of metal ions like lead, cobalt, and nickel from aqueous solutions. These composites are characterized by various techniques, including Fourier transform infrared (FT-IR) spectroscopy, and their effectiveness in adsorption processes has been evaluated (Gupta et al., 2011).
4. Immobilization Material for Cell Culture
Another application of HAPC-Chol is in cell culture. Hydroxyapatite-pulp composite fiber (HAPC) sheet beds have been developed as a new immobilization material. They provide a large surface area and diffusion space, aiding in high-density culture of cells such as CHO-K1 cells (Kawakatsú et al., 2004).
5. Genetic Basis of HAPC
Studies have also explored the genetic basis of high altitude polycythemia, investigating the associations of polymorphisms in various genes with HAPC in different populations. This research is crucial for understanding the susceptibility to HAPC and its pathogenesis in high-altitude environments (Liu et al., 2017).
Eigenschaften
Produktname |
HAPC-Chol |
|---|---|
Molekularformel |
C33H59IN2O3 |
Molekulargewicht |
658.75 |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide |
InChI |
InChI=1S/C33H58N2O3.HI/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5;/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37);1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1 |
InChI-Schlüssel |
TVSRCEXZYNDQDH-SLJWVUDPSA-N |
SMILES |
C[C@H](CCCC(C)C)[C@@]1([H])CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](OC(NCCCNCCO)=O)CC[C@]4(C)[C@@]3([H])CC[C@@]21C.I |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HAPC-Chol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)
![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)

![(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B1192798.png)